5-Fluoro-2-nitrobenzene-1,3-diol

Description

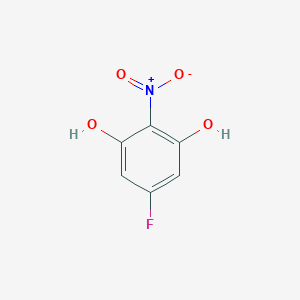

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOSVTRRNLPPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668232 | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121585-22-5 | |

| Record name | 1,3-Benzenediol, 5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Significance of Fluorinated Nitrobenzenediols in Aromatic Chemistry

The scientific interest in compounds like 5-Fluoro-2-nitrobenzene-1,3-diol stems from the profound influence its constituent functional groups have on the chemistry of the aromatic ring. The combination of a fluorine atom, a nitro group, and two hydroxyl groups creates a molecule with distinct electronic properties and reactivity patterns.

Fluorine, being the most electronegative element, strongly withdraws electron density from the benzene (B151609) ring. mdpi.com This electron-withdrawing effect can significantly alter the molecule's reactivity, stability, and physical properties. mdpi.com In the context of medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic profiles. researchgate.netmdpi.com

The nitro group is also a powerful electron-withdrawing group, which complements the effect of the fluorine atom. This deactivation of the ring system makes electrophilic substitution reactions more difficult. Conversely, the strong electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many complex organic molecules. beilstein-journals.org The presence of fluorine and nitro groups is known to influence the physical and chemical properties of benzene derivatives, making them of interest for creating specialty chemicals and pharmaceuticals.

The two hydroxyl groups (a diol, specifically a resorcinol (B1680541) structure) have an opposing electronic effect. They are activating groups, donating electron density into the aromatic ring, which can facilitate certain reactions. The interplay between the strongly deactivating fluoro and nitro groups and the activating hydroxyl groups results in a highly functionalized and chemically versatile building block. This structural arrangement is seen in related compounds, such as 5-Chloro-2-nitrobenzene-1,3-diol (B3058208), which serves as an intermediate in the synthesis of dyes and pharmaceuticals. ontosight.ai

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Nitrobenzene 1,3 Diol

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles of Fluoronitrobenzenediols

The benzene (B151609) ring, with its delocalized π-electron system, is susceptible to attack by electrophiles. However, the substituents on the ring profoundly influence the rate and regioselectivity of these reactions. In 5-Fluoro-2-nitrobenzene-1,3-diol, the two hydroxyl groups are powerful activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the nitro and fluoro groups are deactivating, withdrawing electron density from the ring and making it less reactive towards electrophiles. wikipedia.org

Mechanistic Pathways of Nitration and Halogenation on Activated Arenes

Nitration: The nitration of aromatic compounds typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comlibretexts.org The nitronium ion is then attacked by the π-electrons of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org A subsequent fast step involves the removal of a proton from the carbon bearing the nitro group, which restores the aromaticity of the ring. masterorganicchemistry.com

The mechanism of electrophilic aromatic nitration is thought to proceed through three distinct intermediates:

An initial electron donor-acceptor (EDA) complex or an unoriented π-complex. acs.orgresearchgate.net

A single-electron transfer (SET) complex, which is a radical pair of the aromatic cation and neutral NO₂. acs.orgresearchgate.netacs.org

The final σ-complex or arenium ion. acs.org

For highly activated arenes like phenols, nitration can sometimes proceed even without strong acid catalysis. masterorganicchemistry.com The powerful activating effect of the two hydroxyl groups in this compound would likely direct the incoming nitro group to the positions ortho and para to them. However, the existing nitro group and the fluorine atom will deactivate the ring, potentially requiring forcing conditions for further nitration.

Halogenation: The halogenation of benzene and its derivatives is another classic example of electrophilic aromatic substitution. msu.edu For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to polarize the halogen molecule and generate a more potent electrophile. organicchemistrytutor.comyoutube.com Fluorine is generally too reactive for direct fluorination, while iodine is typically unreactive without an oxidizing agent. libretexts.org

The mechanism of halogenation is similar to nitration, involving the attack of the aromatic ring on the polarized halogen, formation of a benzenonium ion, and subsequent deprotonation to restore aromaticity. msu.edu In the case of this compound, the strong activation by the hydroxyl groups would facilitate halogenation, with the regioselectivity being dictated by the directing effects of all substituents.

Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms

While electrophilic substitution is characteristic of electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) is favored in electron-deficient rings, particularly those bearing strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activator for SNAr reactions. jsynthchem.com

Influence of Fluorine and Nitro Groups on SNAr Reactivity

The presence of both a fluorine atom and a nitro group on the benzene ring of this compound makes it a prime candidate for SNAr reactions. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, especially at the positions ortho and para to it. wikipedia.org Fluorine is an excellent leaving group in SNAr reactions, further facilitating the substitution process. rsc.org The combined effect of these two groups significantly enhances the reactivity of the aromatic ring towards nucleophiles.

Reaction with Various Nucleophiles (e.g., amines, phenols)

Activated fluoro-nitroaromatic compounds readily undergo SNAr reactions with a variety of nucleophiles, including amines and phenols. For instance, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to react with oxygen, sulfur, and nitrogen nucleophiles, resulting in the substitution of the fluorine atom. beilstein-journals.orgresearchgate.netnih.govnih.gov Similarly, 1-Fluoro-2-nitrobenzene reacts with amidines in an SNAr fashion. researchgate.net The reaction of 4,5-difluoro-1,2-dinitrobenzene with 1,2-disubstituted amines, alcohols, and thiols leads to the formation of various heterocyclic compounds. nih.gov

Given these precedents, this compound is expected to react with nucleophiles like amines and phenols, leading to the displacement of the fluorine atom. The reaction would proceed via the formation of a resonance-stabilized Meisenheimer complex, an intermediate characteristic of SNAr mechanisms.

Redox Chemistry of the Nitro Group and Diol Functionalities

The functional groups present in this compound also impart a rich redox chemistry to the molecule.

Reduction of Nitro to Amine Functions in Substituted Benzene Systems

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org Aromatic nitro compounds can be readily reduced to their corresponding anilines using various methods. youtube.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. ncert.nic.in

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). youtube.com The reduction with iron scrap and hydrochloric acid is often preferred in industrial settings. ncert.nic.in

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂), can also be used for this transformation. jsynthchem.comstackexchange.com

The reduction of the nitro group in this compound would yield 5-Fluoro-2-aminobenzene-1,3-diol. This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties and subsequent reactivity of the aromatic ring. The reduction process involves a six-electron change, proceeding through nitroso and hydroxylamino intermediates. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research

This report aimed to provide a detailed article on the advanced chemical reactivity of this compound. However, the lack of specific data for this particular molecule prevents a thorough discussion on the outlined topics of oxidation reactions of the diol moiety, selective functionalization of its hydroxyl groups, side-chain modifications, and in-depth kinetic and thermodynamic studies.

Information on structurally similar compounds, such as 5-chloro-2-nitrobenzene-1,3-diol (B3058208) and other fluorinated nitroaromatic compounds, is available and suggests potential reactivity pathways. For instance, studies on related resorcinol (B1680541) and nitrophenol derivatives often describe various oxidation and functionalization reactions. Research into compounds like 1-fluoro-2,5-dimethoxy-4-nitrobenzene details specific synthetic and characterization methods. Furthermore, general principles of kinetic isotope effects and solvent influences on reaction rates have been explored in the context of other nitroaromatic systems.

However, directly extrapolating these findings to this compound without specific experimental validation for this compound would be speculative. The interplay of the fluoro, nitro, and diol functional groups on the benzene ring is expected to create a unique electronic and steric environment, meaning its reactivity cannot be assumed to be identical to that of its analogs.

Due to the strict requirement to focus solely on this compound, and the absence of dedicated research on its advanced chemical reactivity, it is not possible to generate the comprehensive and scientifically accurate article as requested. Further empirical research is needed to elucidate the specific chemical behaviors of this compound.

State of the Art Spectroscopic Characterization and Structural Analysis of 5 Fluoro 2 Nitrobenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the primary technique for elucidating the precise structure of 5-Fluoro-2-nitrobenzene-1,3-diol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the hydroxyl protons. The aromatic proton would likely appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of the hydroxyl protons would be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the six carbon atoms in the benzene (B151609) ring. The carbon atoms bonded to the fluorine, nitro, and hydroxyl groups would exhibit characteristic chemical shifts. The C-F coupling would be observable, providing valuable structural information.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling with the neighboring aromatic proton would further confirm the structure.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (aromatic) | 6.5 - 7.5 | d | J(H,F) = 5 - 10 |

| ¹H (hydroxyl) | 5.0 - 9.0 | s (broad) | - |

| ¹³C (C-F) | 155 - 165 | d | J(C,F) = 230 - 250 |

| ¹³C (C-NO₂) | 140 - 150 | s | - |

| ¹³C (C-OH) | 150 - 160 | s | - |

| ¹⁹F | -110 to -130 | d | J(F,H) = 5 - 10 |

Note: The data in this table is predictive and not based on experimental results.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of the hydroxyl and nitro groups relative to the fluorine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision. This would confirm the elemental composition of C₆H₄FNO₄.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a valuable tool for analyzing the purity of the compound and studying its fragmentation pattern. The fragmentation data would help to further confirm the structure by identifying characteristic losses of functional groups such as NO₂, OH, and F.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200 - 3600 (broad) | 3200 - 3600 | Stretching |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| N-O (nitro) | 1500 - 1550 (asymmetric) | 1500 - 1550 | Stretching |

| N-O (nitro) | 1330 - 1370 (symmetric) | 1330 - 1370 | Stretching |

| C-F | 1000 - 1400 | 1000 - 1400 | Stretching |

| C-O | 1200 - 1300 | 1200 - 1300 | Stretching |

Note: The data in this table is predictive and not based on experimental results.

Characteristic Vibrational Modes of Fluoro, Nitro, and Hydroxyl Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For this compound, the characteristic vibrational modes of the fluoro, nitro, and hydroxyl groups serve as key spectroscopic signatures.

The hydroxyl (-OH) groups typically exhibit a strong, broad absorption band in the FTIR spectrum in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadening of this peak is indicative of hydrogen bonding. The in-plane bending of the O-H group is expected to appear in the 1300-1400 cm⁻¹ region.

The nitro (-NO₂) group is characterized by two distinct and strong stretching vibrations: the asymmetric stretching (νas) and the symmetric stretching (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500–1560 cm⁻¹ range, while the symmetric stretch is observed between 1335 and 1370 cm⁻¹. asianpubs.org Conjugation with the aromatic ring can influence the exact position of these bands. asianpubs.org Additionally, a scissoring bending vibration of the NO₂ group can be found around 835-890 cm⁻¹. asianpubs.org

The fluoro (-F) group attached to an aromatic ring gives rise to a C-F stretching vibration that is typically observed in the 1100-1400 cm⁻¹ region of the infrared spectrum. The exact wavenumber is influenced by the other substituents on the aromatic ring.

A summary of expected vibrational modes for functional groups in aromatic compounds is presented in Table 1.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3200-3600 |

| O-H Bending | 1300-1400 | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1560 |

| Symmetric Stretching | 1335-1370 | |

| Scissoring Bending | 835-890 | |

| Fluoro (-F) | C-F Stretching | 1100-1400 |

Correlation with Theoretical Calculations

To gain a more profound understanding of the vibrational spectrum of this compound, experimental data are often correlated with theoretical calculations. Density Functional Theory (DFT) is a powerful quantum chemical method used for this purpose. By creating a computational model of the molecule, its equilibrium geometry and vibrational frequencies can be calculated.

These theoretical predictions provide a basis for the assignment of the observed experimental bands in the FTIR and Raman spectra to specific vibrational modes of the molecule. This combined experimental and theoretical approach allows for a more detailed and accurate structural elucidation. For instance, in studies of related molecules like 1,3-dimethyl-5-nitrobenzene, DFT calculations at the B3LYP/6-31G(d,p) level of theory have shown excellent agreement with experimental vibrational spectra. nih.gov Such calculations can also help to understand the coupling between different vibrational modes within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal its crystal system, space group, and the exact bond lengths and angles of the molecule.

Furthermore, the crystallographic data would provide invaluable information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding (primarily involving the hydroxyl groups), dipole-dipole interactions (due to the polar nitro group), and π-π stacking interactions between the aromatic rings. In nitrobenzene-containing crystal structures, slipped-parallel orientations are often favored due to significant dispersion interactions. nih.govresearchgate.net The study of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. For para-substituted nitrobenzene (B124822) derivatives, it has been shown that intermolecular interactions in the crystal can lead to a slight twist of the nitro group out of the plane of the benzene ring. researchgate.net

Other Advanced Analytical Methods

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of a substance. wikipedia.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions. wikipedia.orgnih.gov

For this compound, a DSC analysis would determine its melting point and enthalpy of fusion. The presence of a sharp endothermic peak would indicate a crystalline solid with a well-defined melting point. The thermal stability of nitroaromatic compounds can also be assessed using DSC, as decomposition is typically an exothermic process. researchgate.netresearchgate.netacs.org Studies on nitroalkanes have shown that DSC can be used to determine the onset temperature of decomposition, providing crucial information for safe handling and storage. researchgate.netacs.org

Chromatographic Purity Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of chemical compounds. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, a reversed-phase HPLC or UPLC method would typically be employed for purity analysis. asianpubs.orgasianpubs.orgsielc.comresearchgate.net Such a method would likely use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. asianpubs.orgasianpubs.orgresearchgate.net The use of UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.gov The development and validation of such a method would ensure the accurate quantification of the purity of this compound and the detection of any potential impurities. nih.gov

Computational and Theoretical Chemistry Insights into 5 Fluoro 2 Nitrobenzene 1,3 Diol

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical properties. Quantum chemical methods are powerful tools for predicting these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 5-Fluoro-2-nitrobenzene-1,3-diol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its optimized ground state geometry and other electronic properties.

The geometry of this compound is expected to be largely planar due to the benzene (B151609) ring, but with some out-of-plane distortion of the substituent groups. The presence of a nitro group (NO₂) ortho to a hydroxyl group (OH) strongly suggests the formation of an intramolecular hydrogen bond. This interaction would significantly influence the bond lengths, bond angles, and dihedral angles involving these groups.

The fluorine atom and the second hydroxyl group at positions 5 and 3, respectively, would also influence the geometry through electronic effects (inductive and resonance) and steric interactions. The electron-withdrawing nature of the fluorine and nitro groups would pull electron density from the ring, affecting the C-C bond lengths within the aromatic system.

Illustrative Optimized Geometric Parameters for this compound

Since specific experimental or calculated data is not available, the following table provides an illustration of the expected geometric parameters based on known values for related substituted benzenes.

| Parameter | Expected Value (Å or °) | Rationale |

| C-C (aromatic) | 1.39 - 1.41 Å | Typical aromatic bond length, with slight variations due to substituent effects. |

| C-O (hydroxyl) | ~1.36 Å | Standard C-O single bond length in phenols. |

| O-H (hydroxyl) | ~0.96 Å | Standard O-H bond length. |

| C-N (nitro) | ~1.48 Å | C-N bond in nitroaromatics. wikipedia.org |

| N-O (nitro) | ~1.23 Å | N-O bond in nitroaromatics. wikipedia.org |

| C-F | ~1.35 Å | Typical C-F bond length in fluoroaromatics. |

| C-C-C (angle) | 118 - 122° | Angles within the benzene ring, distorted from the ideal 120° by substituents. |

| C-C-O (angle) | ~120° | Expected angle for an sp² hybridized carbon. |

| O-N-O (angle) | ~124° | Bond angle within the nitro group. |

| H-O···O (H-bond) | ~1.8 - 2.0 Å | Expected distance for a moderate intramolecular hydrogen bond. |

This table is illustrative and intended to provide a scientifically reasonable estimation. Actual values would require specific DFT calculations.

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com The Hartree-Fock (HF) method is the simplest ab initio method. wikipedia.org More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF result to include electron correlation. wikipedia.org While highly accurate, these methods are computationally more demanding than DFT and are often used for smaller systems or as benchmarks. chemeurope.com

Semi-empirical methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. uni-muenchen.denumberanalytics.comwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. numberanalytics.comcore.ac.uk However, their accuracy is dependent on the molecule being similar to those used in the parameterization process. wikipedia.org For a molecule like this compound, these methods could provide a rapid, albeit less precise, estimation of its geometric and electronic properties. core.ac.uk

Molecular Orbital Analysis and Charge Distribution

The distribution of electrons in molecular orbitals and the partial charges on atoms provide deep insights into a molecule's reactivity and intermolecular interactions.

HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap generally implies higher reactivity.

For this compound, the presence of strong electron-withdrawing groups (nitro and fluoro) is expected to lower the energies of both the HOMO and LUMO compared to benzene. Conversely, the electron-donating hydroxyl groups would tend to raise these energies. The net effect is a significant reduction in the HOMO-LUMO gap compared to benzene, suggesting a more reactive molecule. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) part of the molecule, indicating that this region is the most likely site for nucleophilic attack.

Illustrative HOMO-LUMO Energies and Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -9.24 | 1.04 | 10.28 |

| Nitrobenzene | -10.13 | -1.51 | 8.62 |

| Phenol (B47542) | -8.56 | 0.82 | 9.38 |

| This compound (Estimated) | ~ -9.8 | ~ -2.0 | ~ 7.8 |

This table presents illustrative values to demonstrate expected trends. Actual calculated values may vary based on the computational method and basis set used. The trend shows that substituents significantly alter the frontier orbital energies. researchgate.netrhhz.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de This analysis is particularly useful for quantifying charge distribution and understanding delocalization effects, such as hyperconjugation and resonance.

In this compound, NBO analysis would quantify the charge distribution. The oxygen and fluorine atoms, being highly electronegative, would carry significant negative partial charges. The nitrogen atom of the nitro group and the carbon atoms attached to the electronegative substituents would be electron-deficient, carrying positive partial charges.

Furthermore, NBO analysis is an excellent tool for describing the intramolecular hydrogen bond between the ortho-hydroxyl group and the nitro group. nih.govnih.gov It can quantify the stabilization energy of this interaction by analyzing the delocalization of the lone pair of the hydroxyl oxygen into the antibonding orbital of the N-O bond. nih.gov

Illustrative Natural Atomic Charges for this compound

| Atom | Expected Natural Charge (e) | Rationale |

| O (hydroxyl) | ~ -0.7 to -0.8 | High electronegativity and lone pairs. |

| O (nitro) | ~ -0.4 to -0.5 | Electronegative, but charge is delocalized over two oxygens. |

| N (nitro) | ~ +0.5 to +0.6 | Attached to two highly electronegative oxygen atoms. |

| F | ~ -0.4 to -0.5 | Highly electronegative. |

| C (attached to O, N, F) | Positive | Electron density withdrawn by electronegative substituents. |

| H (hydroxyl) | ~ +0.4 to +0.5 | Polar O-H bond. |

This table is illustrative. The precise values depend on the specific computational method.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the chemical bonds. nih.gov Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. researchgate.net

For covalent bonds, ρ is high and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals interactions, ρ is low and ∇²ρ is positive. researchgate.netacs.org QTAIM analysis of this compound would be used to:

Characterize the covalent bonds within the molecule.

Confirm and quantify the strength and nature of the intramolecular hydrogen bond between the nitro and hydroxyl groups. The presence of a BCP between the hydroxyl hydrogen and the nitro oxygen, along with specific topological parameters, would serve as definitive evidence for this interaction. jussieu.frnih.gov

Identify any other non-covalent interactions that contribute to the molecule's stability.

Computational Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies are pivotal in elucidating the intricate details of chemical reactions. For a molecule like this compound, these studies would be crucial in understanding its synthesis, degradation, and interaction with other molecules.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, with the reaction pathway being the lowest energy path connecting reactants to products.

For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic attack, computational methods like Density Functional Theory (DFT) can be employed to map the PES. This would involve systematically changing key bond lengths and angles to identify the minimum energy pathway. The PES would reveal the presence of any intermediates and transition states, providing a complete energetic picture of the reaction. For instance, in a study on the F3 system, the PES was used to understand the reaction mechanism and estimate reaction rates. nih.gov Similarly, a study on the general anesthetic fluoroxene utilized PES mapping to probe its conformational landscape. rsc.org

A key feature of a potential energy surface is the saddle point, which corresponds to the transition state—the highest energy point along the reaction coordinate. libretexts.org Characterizing the transition state is essential for understanding the kinetics of a reaction, as the energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate.

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state. wikipedia.orgox.ac.uk Computational methods can be used to locate the transition state geometry and calculate its energy. The activation energy (Ea) can then be determined, which is related to the standard enthalpy of activation (ΔH‡). wikipedia.org Automated methods for transition state theory calculations have been developed to facilitate high-throughput screening of reaction kinetics. nih.gov For a molecule like this compound, identifying the activation barriers for various potential reactions would be critical in predicting which reactions are kinetically favorable.

In many chemical reactions, there is more than one possible product, leading to issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). Computational chemistry offers powerful tools to predict and explain these selectivities.

For this compound, which has multiple potential reaction sites, DFT calculations could be used to investigate the regioselectivity of, for example, further nitration or substitution reactions. By comparing the activation barriers for attack at different positions on the benzene ring, one could predict the most likely product. The electronic properties of the molecule, such as the distribution of charges and the shapes of the frontier molecular orbitals (HOMO and LUMO), would be key factors in determining this selectivity. DFT studies have been successfully used to understand ligand-controlled selectivity in palladium-catalyzed reactions, demonstrating the power of this approach. rsc.org

Prediction of Molecular Descriptors and Spectroscopic Properties

Computational methods are not only used to study reactions but also to predict the intrinsic properties of molecules, including their spectroscopic signatures and various molecular descriptors that correlate with their reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are indispensable tools for molecular structure elucidation. Computational chemistry can predict these spectra with a high degree of accuracy.

For this compound, DFT calculations could be used to predict its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. github.iorsc.org These predictions, when compared with experimental data, can help to confirm the structure of the molecule and assign the observed signals to specific atoms. Recent advancements in machine learning have further improved the accuracy of NMR shift prediction. arxiv.org Similarly, the vibrational frequencies and intensities can be calculated, providing a theoretical infrared and Raman spectrum. These calculated spectra can be compared with experimental spectra to aid in their interpretation and to identify characteristic vibrational modes of the molecule. For example, a study on 3-phenylthiophene (B186537) derivatives used DFT to predict their vibrational and NMR parameters. nih.gov

A wide range of molecular descriptors can be calculated computationally to provide insights into the structure and reactivity of a molecule. osdd.net These descriptors, often used in Quantitative Structure-Activity Relationship (QSAR) studies, can correlate with various chemical and biological properties. nih.govnih.govijirset.com

For this compound, key descriptors would include:

Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. These descriptors are crucial for understanding the molecule's reactivity in electron transfer processes and its kinetic stability.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and are related to its size, shape, and branching.

Quantum Chemical Descriptors: These include parameters like chemical hardness, chemical potential, and electrophilicity index, which are derived from DFT calculations and provide a quantitative measure of the molecule's reactivity. ijirset.com

These descriptors can be used to predict the behavior of this compound in various chemical and biological systems.

Solvent Effect Modeling and Reaction Environment Influence

The chemical behavior, reactivity, and spectroscopic properties of a molecule are intrinsically linked to its immediate environment. For this compound, the presence of polar hydroxyl groups, a strongly electron-withdrawing nitro group, and a fluorine atom suggests that its properties will be significantly modulated by the surrounding solvent. Computational chemistry provides powerful tools to model these interactions and predict how the molecule will behave in different chemical settings.

Theoretical Approaches to Solvent Effects

Modeling the influence of a solvent on a solute like this compound is approached through several computational strategies, primarily categorized as implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good general understanding of the solvent's bulk electrostatic effects. qnl.qa Common implicit models include:

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the continuum, which in turn affects the solute's properties. miami.edu

Conductor-like Polarizable Continuum Model (CPCM): A variation of PCM that has been shown to be effective in calculating the influence of solvent on the structural and electronic properties of substituted nitrobenzenes. smf.mxsmf.mx

Solvation Model based on Density (SMD): This model is recognized for its accuracy in predicting solvation free energies across a wide range of solvents. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute molecule. This method is computationally more demanding but can capture specific short-range interactions, such as hydrogen bonding, which are crucial for a molecule with two hydroxyl groups like this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models: These models offer a compromise by treating the solute molecule (the quantum mechanical or QM region) with a high level of theory, while the surrounding solvent molecules (the molecular mechanics or MM region) are treated with less computationally intensive methods. miami.edu This approach is particularly useful for studying reactions in solution, as it can accurately model the interactions between the solute and the first solvation shell, which often play a direct role in the reaction mechanism. miami.edu

Influence of Solvent on Molecular Properties

For this compound, the choice of solvent is expected to have a profound impact on several key properties due to the molecule's functional groups.

Electronic Spectra: The presence of both electron-donating hydroxyl groups and the electron-withdrawing nitro group leads to intramolecular charge transfer (ICT) character. Solvents can stabilize the ground and excited states differently, leading to shifts in the UV-visible absorption spectra. This phenomenon, known as solvatochromism, is often observed in nitro-substituted compounds. qnl.qa For instance, polar solvents are expected to cause a red shift (bathochromic shift) in the π → π* transition of molecules with significant charge transfer in the excited state. dntb.gov.ua Studies on dihydroxybenzene derivatives have demonstrated that their absorption spectra are sensitive to the nature of the solvent. nih.gov

Dipole Moment: The dipole moment of the molecule is anticipated to change significantly with the solvent's polarity. Polar solvents will interact more strongly with the polar regions of the solute, potentially leading to an increase in the ground-state dipole moment. Computational studies on para-substituted nitrobenzenes have shown that the dipole moment is indeed influenced by the solvent medium. smf.mxsmf.mx

Reactivity and Reaction Mechanisms: The reaction environment plays a critical role in the chemical reactivity of this compound. For nucleophilic aromatic substitution (SNAr) reactions, a common reaction for fluoronitrobenzenes, the solvent can dramatically alter reaction rates. miami.edu For example, polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation more effectively than the anion, leaving the nucleophile more reactive. researchgate.net The hydroxyl groups can also engage in hydrogen bonding with protic solvents, which can affect their acidity and nucleophilicity, as well as influence reaction pathways. Studies on dihydroxybenzenes have shown that solvent can influence reaction kinetics. researchgate.net

Detailed Research Findings and Data

| Solvent | Dielectric Constant (ε) | Predicted Effect on UV-Vis λmax | Predicted Effect on Dipole Moment (µ) | Predicted Influence on Reactivity (e.g., SNAr) |

|---|---|---|---|---|

| Toluene | 2.38 | Baseline | Baseline | Slow reaction rate |

| Acetone | 20.7 | Moderate Red Shift | Increased | Moderate acceleration |

| Ethanol (B145695) | 24.5 | Red Shift with H-bonding effects | Increased | Complex effects due to H-bonding |

| Water | 80.1 | Significant Red Shift | Significantly Increased | Potential for altered mechanism due to high polarity and H-bonding |

The data in Table 1 is illustrative and based on trends observed for similar molecules, such as para-fluoronitrobenzene and dihydroxybenzenes. miami.edusmf.mxnih.gov The "Predicted Effect on UV-Vis λmax" indicates a shift relative to a non-polar solvent like toluene. "Predicted Effect on Dipole Moment (µ)" refers to the expected increase in the molecule's dipole moment in more polar solvents. The "Predicted Influence on Reactivity" provides a qualitative forecast of how the solvent might affect the rate of a typical reaction like nucleophilic aromatic substitution. The presence of the two hydroxyl groups in this compound would likely lead to more complex solvent interactions, especially in protic solvents like ethanol and water, due to hydrogen bonding. researchgate.net

Derivatives and Functionalization Chemistry of 5 Fluoro 2 Nitrobenzene 1,3 Diol

Systematic Synthesis of Substituted 5-Fluoro-2-nitrobenzene-1,3-diol Analogues

The generation of analogues of this compound with varied substituents is key to modulating its chemical and physical properties. This can be achieved by altering the existing functional groups or by introducing new ones.

Variations in the Nitro and Fluoro Substituents

While the direct substitution of the fluorine or nitro group on the this compound core is challenging, the synthesis can be adapted to incorporate analogues of these groups from different starting materials. For instance, the nitration of various 5-fluoro-resorcinol derivatives could lead to a range of nitro-substituted analogues.

The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then undergo a wide array of subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of other functional groups (e.g., -Cl, -Br, -I, -CN).

| Starting Material | Reagents and Conditions | Product | Notes |

| This compound | H₂, Pd/C, Ethanol (B145695) | 5-Fluoro-2-aminobenzene-1,3-diol | Reduction of the nitro group. |

| 5-Fluoro-2-aminobenzene-1,3-diol | 1. NaNO₂, HCl, 0-5 °C; 2. CuBr | 2-Bromo-5-fluorobenzene-1,3-diol | Sandmeyer reaction. |

| 5-Fluoro-2-aminobenzene-1,3-diol | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN | 2-Cyano-5-fluorobenzene-1,3-diol | Sandmeyer reaction. |

This table presents hypothetical but chemically plausible transformations based on established organic chemistry principles.

Modifications of the Diol Functionalities

The two hydroxyl groups of this compound are prime sites for modification, allowing for the synthesis of a wide range of derivatives.

Etherification: The hydroxyl groups can be readily converted to ethers through Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This modification can be used to introduce a variety of alkyl or aryl chains, thereby altering the solubility and steric properties of the molecule. For example, methylation with dimethyl sulfate (B86663) can yield 5-fluoro-1,3-dimethoxy-2-nitrobenzene. wikipedia.org

Acylation: The hydroxyl groups can be acylated to form esters using acyl chlorides or acid anhydrides in the presence of a base. This reaction is useful for protecting the hydroxyl groups or for introducing new functional moieties. A related reaction is tosylation, where the hydroxyl groups are converted to tosylates by reaction with p-toluenesulfonyl chloride. prepchem.com These tosylates are excellent leaving groups and can be displaced by a variety of nucleophiles.

| Reaction Type | Reagents and Conditions | Product |

| Methylation | Dimethyl sulfate, K₂CO₃, Acetone | 5-Fluoro-1,3-dimethoxy-2-nitrobenzene |

| Ethylation | Ethyl iodide, NaH, THF | 5-Fluoro-1,3-diethoxy-2-nitrobenzene |

| Acetylation | Acetic anhydride, Pyridine | 5-Fluoro-2-nitro-1,3-phenylene diacetate |

| Tosylation | p-Toluenesulfonyl chloride, Triethylamine, THF | 5-Fluoro-2-nitro-1,3-phenylene bis(4-methylbenzenesulfonate) |

This table illustrates potential modifications of the diol functionalities based on known reactions of similar phenols.

Formation of Polyfunctionalized Aromatic Systems

The this compound core can be further elaborated to create more complex, polyfunctionalized aromatic systems.

Introduction of Additional Electrophiles or Nucleophiles

The aromatic ring of this compound is activated towards electrophilic substitution by the two hydroxyl groups and deactivated by the nitro and fluoro groups. The directing effects of these substituents would need to be carefully considered for any further substitution reactions. For instance, bromination of the related compound 2-nitroresorcinol (B108372) with elemental bromine in acetic acid leads to the formation of 2-nitro-4,6-dibromoresorcinol. wikipedia.org A similar reactivity could be expected for the fluorinated analogue.

Cross-Coupling Reactions on Halogenated Analogues (e.g., Suzuki-Miyaura)

The introduction of a halogen atom, for example, through a Sandmeyer reaction on the corresponding aniline, opens up the possibility of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an aryl halide, is a powerful tool for the synthesis of biaryl compounds and other extended aromatic systems. thieme.denih.gov

For a hypothetical 2-bromo-5-fluorobenzene-1,3-diol, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a 2-aryl-5-fluorobenzene-1,3-diol derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate. Recent advances have even shown that nitroarenes can directly participate in Suzuki-Miyaura couplings, potentially offering a more direct route to biaryl structures from this compound itself. thieme.deresearchgate.net

Synthesis of Extended Molecular Architectures Bearing the this compound Core

The functionalization strategies described above can be employed to construct larger, more complex molecular architectures. For instance, the diol functionality can be used to link the this compound core to other molecular fragments through the formation of ether or ester bridges.

Furthermore, by introducing reactive groups at different positions on the ring, it is possible to build polymers or dendrimers with a repeating this compound unit. For example, a di-halogenated derivative could undergo polycondensation reactions with a suitable di-boronic acid under Suzuki-Miyaura conditions to form a conjugated polymer. The properties of such a polymer would be influenced by the nature of the co-monomer and the substitution pattern on the aromatic core.

The synthesis of such extended architectures from the this compound core, while not extensively reported, represents a promising avenue for the development of new materials with interesting electronic and optical properties.

Incorporation into Polycyclic and Heterocyclic Systems

The reactivity of this compound lends itself to the construction of various fused ring systems, including both polycyclic and heterocyclic structures. The interplay between the diol, the electron-withdrawing nitro group, and the reactive fluorine atom can be strategically exploited to achieve these transformations.

One potential avenue for forming heterocyclic systems is through the reaction of the two hydroxyl groups. For instance, condensation reactions with suitable reagents could lead to the formation of a five- or six-membered heterocyclic ring fused to the benzene (B151609) ring. A classic example is the synthesis of benzofuran (B130515) derivatives. While direct examples with this compound are not prevalent in the literature, the general synthesis of benzofurans often involves the reaction of a phenol (B47542) with a suitable precursor. nih.govorganic-chemistry.orgnih.gov For example, the hydroxyl groups of this compound could potentially react with an α-halo ketone followed by intramolecular cyclization to yield a substituted benzofuran.

Another important class of polycyclic heterocyclic compounds that could potentially be synthesized from this precursor are dibenzofurans. The synthesis of dibenzofurans can be achieved through the cyclization of diaryl ether derivatives. rsc.orgorganic-chemistry.orgekb.egresearchgate.netekb.eg Starting from this compound, a diaryl ether could be formed via an Ullmann condensation or other cross-coupling reactions, followed by an intramolecular cyclization to form the dibenzofuran (B1670420) core.

Furthermore, the synthesis of xanthones, another class of oxygen-containing heterocycles, often involves the condensation of a salicylic (B10762653) acid derivative with a phenol, such as resorcinol (B1680541). researchgate.netinstras.comnih.gov It is conceivable that this compound could serve as the resorcinol component in such a reaction, leading to a highly functionalized xanthone (B1684191) skeleton.

The nitro group on the aromatic ring also offers a versatile handle for further functionalization. Reduction of the nitro group to an amine would yield 5-Fluoro-2-aminobenzene-1,3-diol. This resulting aminodiol would be a prime candidate for the synthesis of nitrogen-containing heterocycles. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring.

The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of other functional groups or for intramolecular cyclization reactions to form heterocyclic systems.

| Reactant 1 | Reactant 2 | Potential Product Class | Key Reaction Type |

| This compound | α-Halo ketone | Benzofuran derivative | Condensation/Cyclization |

| This compound | Aryl halide | Diaryl ether (Dibenzofuran precursor) | Ullmann Condensation |

| This compound | Salicylic acid derivative | Xanthone derivative | Friedel-Crafts Acylation/Cyclization |

| 5-Fluoro-2-aminobenzene-1,3-diol | 1,2-Dicarbonyl compound | Quinoxaline derivative | Condensation/Cyclization |

Construction of Macrocyclic and Oligomeric Structures

The difunctional nature of this compound, possessing two hydroxyl groups, makes it a suitable monomer for the construction of both macrocyclic and oligomeric or polymeric structures.

Macrocyclic compounds, such as crown ethers, are of significant interest due to their ability to selectively bind cations. wikipedia.org The synthesis of crown ethers often involves the reaction of a catechol or resorcinol derivative with a dihaloalkane or a di-tosylate under high-dilution conditions. rsc.orgvt.eduresearchgate.net In this context, this compound could be reacted with a suitable di-electrophile, such as a polyethylene (B3416737) glycol di-tosylate, to form a fluorinated and nitrated benzo-crown ether. The Ullmann condensation reaction is another powerful tool for the synthesis of macrocyclic diaryl ethers, often proceeding through intramolecular cyclization of a linear precursor. nih.govacs.orgnih.govwikipedia.orgacs.org A linear precursor containing the this compound unit could potentially undergo an intramolecular Ullmann reaction to yield a macrocycle.

| Reactant 1 | Reactant 2 | Potential Product Class | Key Reaction Type |

| This compound | Polyethylene glycol di-tosylate | Benzo-crown ether | Williamson Ether Synthesis |

| Linear Precursor with Terminal Phenol and Aryl Halide | - | Macrocyclic Diaryl Ether | Intramolecular Ullmann Condensation |

The two hydroxyl groups of this compound can act as nucleophilic sites in step-growth polymerization reactions. The polymerization of resorcinol with aldehydes, such as formaldehyde (B43269) or furfural, is a well-established method for producing phenolic resins. researchgate.netacs.org Similarly, this compound could be copolymerized with aldehydes or other suitable comonomers to produce novel functional polymers. For instance, reaction with diacyl chlorides would yield polyesters, while reaction with diisocyanates would produce polyurethanes. The resulting polymers would possess the fluoro and nitro functionalities, which could impart unique properties to the material and allow for further post-polymerization modification. The polymerization of resorcinol derivatives can also be achieved through other methods, such as acid-catalyzed polymerization with ketones or electrochemical polymerization. nih.govacs.org These approaches could potentially be adapted for this compound to create a range of oligomeric and polymeric materials.

| Monomer 1 | Monomer 2 | Potential Polymer Class | Polymerization Type |

| This compound | Formaldehyde | Phenolic Resin | Condensation |

| This compound | Diacyl chloride | Polyester | Step-growth |

| This compound | Diisocyanate | Polyurethane | Step-growth |

| This compound | Acetone | Phenolic Resin | Acid-catalyzed condensation |

Applications of 5 Fluoro 2 Nitrobenzene 1,3 Diol in Advanced Organic Synthesis and Materials Science

A Cornerstone in Fine Chemical Synthesis

5-Fluoro-2-nitrobenzene-1,3-diol serves as a pivotal intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and at high prices for specialized applications. Its trifunctional nature allows for a variety of chemical transformations, making it a valuable starting material. The compound is recognized as a key building block for constructing more complex molecules through various chemical reactions. chembuyersguide.com

Gateway to Complex Aromatic Compounds

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an ideal precursor for the synthesis of intricate aromatic compounds. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions, such as diazotization followed by substitution, to introduce a variety of other functional groups. The hydroxyl groups can be alkylated or acylated to form ethers and esters, respectively, while the fluorine atom can be displaced through nucleophilic aromatic substitution. This multi-faceted reactivity allows chemists to build up molecular complexity in a controlled and stepwise manner, leading to the synthesis of highly substituted and functionally diverse aromatic structures.

Foundation for Specialty Chemicals

The synthesis of specialty chemicals, which are valued for their performance or function rather than their composition, often relies on unique starting materials like this compound. These chemicals are used in a variety of industries, including pharmaceuticals, agrochemicals, and electronics. The distinct combination of functional groups in this diol can impart specific properties to the final products, such as enhanced thermal stability, specific optical properties, or biological activity.

Coloring the World: Role in Dyes and Pigments

While direct applications in commercially available dyes and pigments are not extensively documented in publicly available literature, the structural motifs present in this compound are characteristic of those found in various chromophores. The nitro and hydroxyl groups are known to be important auxochromes, which can modify the color and intensity of a dye. For instance, related compounds such as 4-Amino-2-nitrophenol are listed as dye intermediates. bldpharm.com The presence of a fluorine atom can also influence the photophysical properties of a molecule, potentially leading to dyes with enhanced brightness and stability. The synthesis of azo dyes, for example, could be envisioned through the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner.

Enabling New Reactions: Development of Novel Reagents and Catalysts

The reactivity of this compound also positions it as a precursor for the development of new reagents and catalysts that can facilitate a broad range of chemical transformations.

Building Blocks for Catalysis: Precursors and Ligands

The diol functionality of this compound makes it a candidate for the synthesis of bidentate ligands for metal catalysts. After appropriate modification, such as the introduction of other coordinating groups, these ligands can form stable complexes with various transition metals. For example, the hydroxyl groups could be used to anchor the molecule to a solid support for the creation of heterogeneous catalysts. Furthermore, the reduction of the nitro group to an amine would open up pathways to a variety of nitrogen-containing ligands, including Schiff bases, which are well-known for their ability to form stable and catalytically active metal complexes. Chemical suppliers categorize the compound under "Catalysts and Ligands," suggesting its potential in this area. bldpharm.com

Below is a table of representative compound classes that could potentially be synthesized from this compound for catalytic applications.

| Ligand Class | Potential Synthetic Route from this compound |

| Bidentate Phosphine Ligands | Conversion of hydroxyl groups to leaving groups, followed by reaction with phosphines. |

| Schiff Base Ligands | Reduction of the nitro group to an amine, followed by condensation with an aldehyde or ketone. |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the formation of an imidazole (B134444) or related heterocyclic ring. |

Crafting Reactive Species: Oxidizing and Electrophilic Agents

The development of novel oxidizing and electrophilic agents is crucial for modern organic synthesis. While direct use as such is not reported, derivatives of this compound could be designed to function in this capacity. For instance, the core structure could potentially be elaborated into polyvalent iodine reagents. These hypervalent iodine compounds are known for their powerful and selective oxidizing properties. The synthesis of such reagents typically involves the introduction of an iodine-containing moiety onto the aromatic ring, which could be achieved through functionalization of the diol.

Applications in Materials Science

Detailed investigations into the role of This compound in materials science are not present in the current body of scientific literature. The following subsections reflect the intended areas of investigation for which no data could be found.

Precursors for Polymer Synthesis

There is no available research detailing the use of This compound as a monomer or precursor for the synthesis of polymers. The presence of two hydroxyl groups could theoretically allow for its incorporation into polyesters or polyethers through polycondensation reactions. The fluorine and nitro functionalities could also impart specific properties to the resulting polymers, such as thermal stability, altered electronic characteristics, or specific solubility profiles. However, no studies have been published that explore these possibilities.

Component in Functional Organic Materials

Information regarding the incorporation of This compound into functional organic materials is not available. The combination of electron-withdrawing (nitro, fluoro) and electron-donating (hydroxyl) groups on the aromatic ring suggests that this compound could possess interesting optical or electronic properties. Such molecules are sometimes investigated for applications in nonlinear optics, as components of charge-transfer complexes, or as building blocks for functional dyes. Nevertheless, no such studies have been reported for this specific compound.

Concluding Remarks and Future Perspectives in the Research of 5 Fluoro 2 Nitrobenzene 1,3 Diol

Summary of Current Research Advancements

Currently, the available information on 5-Fluoro-2-nitrobenzene-1,3-diol is primarily limited to its identification and commercial availability for research purposes. Basic physicochemical properties are available from chemical suppliers, though detailed experimental data is largely absent from peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1121585-22-5 | chemenu.combldpharm.com |

| Molecular Formula | C₆H₄FNO₄ | chemenu.com |

| Molecular Weight | 173.1 g/mol | chemenu.com |

| SMILES Code | OC1=CC(F)=CC(O)=C1N+=O | chemenu.com |

| Storage | Store at 2-8°C | chemenu.com |

This table presents the fundamental identification and properties of this compound as sourced from chemical suppliers.

Detailed research findings on the synthesis, reactivity, and biological activity of this compound are not extensively documented in publicly accessible scientific journals. The presence of a fluorine atom, a nitro group, and two hydroxyl groups on a benzene (B151609) ring suggests that it could be a valuable intermediate in the synthesis of more complex molecules. nih.govontosight.ai The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, and its presence often imparts significant biological activity. nih.govscielo.br

Identification of Unexplored Research Avenues and Challenges

The lack of comprehensive data on this compound highlights numerous unexplored research avenues:

Synthesis: There is a clear need for the development and optimization of synthetic routes to produce this compound efficiently and in high purity. While general methods for the synthesis of fluorinated and nitrated aromatic compounds exist, specific methodologies tailored to this compound are yet to be reported. epa.govgoogle.com The synthesis of polysubstituted benzenes often requires careful strategic planning to ensure the correct regiochemistry. fiveable.mepressbooks.publibretexts.org

Physicochemical and Spectroscopic Characterization: Detailed experimental determination of its physical properties, such as melting point, boiling point, and solubility in various solvents, is required. Furthermore, comprehensive spectroscopic analysis using techniques like Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide invaluable structural confirmation and data for future studies. fiveable.me

Chemical Reactivity: The reactivity of the compound, dictated by the interplay of its functional groups, is a significant area for investigation. Studies could explore its participation in reactions such as nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the hydroxyl groups. wikipedia.orgchemistrysteps.comyoutube.com The electron-withdrawing nature of the nitro and fluoro groups is expected to activate the aromatic ring towards nucleophilic attack.

Biological and Pharmacological Screening: Given that many substituted nitrobenzenes exhibit biological activity, a systematic screening of this compound for various pharmacological effects is a promising research direction. nih.govnih.gov Its potential as an antimicrobial, anticancer, or anti-inflammatory agent, among others, could be explored. nih.gov The genotoxicity of substituted nitrobenzenes is an area of active research. nih.gov

A significant challenge in the study of this compound is the inherent difficulty in synthesizing polysubstituted aromatic compounds with precise control over the substitution pattern. scitechdaily.comnumberanalytics.com Additionally, the potential for intramolecular interactions between the adjacent hydroxyl and nitro groups could influence its reactivity and conformation, adding a layer of complexity to its study.

Emerging Methodologies and Technologies for Future Studies

Advances in analytical and synthetic chemistry offer powerful tools for the future investigation of this compound:

Advanced Synthetic Methods: Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and novel fluorination techniques, could provide efficient pathways for its synthesis and the creation of a library of derivatives. researchgate.netnumberanalytics.com Photocatalytic methods are also emerging as powerful tools for the selective transformation of functionalized nitrobenzenes.

High-Throughput Screening: This technology could be employed to rapidly screen this compound and its derivatives for a wide range of biological activities, accelerating the discovery of potential therapeutic applications.

Computational Chemistry: In silico studies, such as Density Functional Theory (DFT) calculations, can be used to predict the compound's geometric and electronic structure, spectroscopic properties, and reactivity. This can provide valuable insights to guide experimental work.

Advanced Spectroscopic and Chromatographic Techniques: The use of sophisticated techniques like 2D NMR and hyphenated methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be crucial for the unambiguous characterization of the compound and its reaction products. bldpharm.comchromatographyonline.com

Potential for Interdisciplinary Research and Innovations

The study of this compound is fertile ground for interdisciplinary collaboration, which could lead to significant innovations:

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists could lead to the design and synthesis of novel drug candidates based on the this compound scaffold. scielo.bracs.org

Materials Science: The unique electronic properties imparted by the fluoro and nitro substituents could make this compound or its derivatives interesting candidates for the development of new materials with specific optical or electronic properties.

Environmental Science: Research into the environmental fate and potential biodegradability of this compound could be an important area of study, given the persistence of some nitroaromatic compounds in the environment. researchgate.netarizona.edu

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.